Palmitic acid-d17

Description

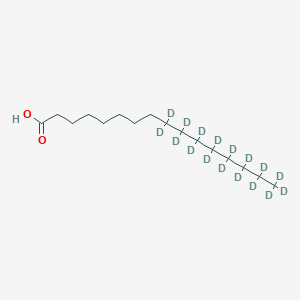

Structure

3D Structure

Propriétés

IUPAC Name |

9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-heptadecadeuteriohexadecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCSVZSSVZVIGE-OISRNESJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Isotopic Purity of Palmitic Acid-d17

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of palmitic acid-d17, a deuterated analog of the ubiquitous saturated fatty acid, palmitic acid. This isotopically labeled molecule serves as an invaluable tracer in metabolic research, particularly in the fields of lipidomics and drug development, enabling the precise tracking of fatty acid metabolism and its downstream pathways. This document details common synthetic methodologies, protocols for isotopic purity analysis, and quantitative data on achievable enrichment. Furthermore, it explores the application of this compound in studying protein S-palmitoylation, a critical post-translational modification.

Synthesis of this compound

The introduction of deuterium atoms into the palmitic acid molecule is typically achieved through catalytic deuteration or by using deuterated reagents in a multi-step synthesis. The choice of method often depends on the desired level of deuteration and the starting materials available.

One common and effective method for preparing fully deuterated fatty acids involves heterogeneous catalysis. This approach utilizes a metal catalyst, such as palladium on charcoal (Pd/C), to facilitate the exchange of hydrogen atoms with deuterium from a deuterium gas (D₂) source at elevated temperatures.[1]

Experimental Protocol: Catalytic Deuteration of Palmitic Acid

This protocol describes a general procedure for the synthesis of perdeuterated palmitic acid.

Materials:

-

Palmitic acid

-

10% Palladium on charcoal (Pd/C) catalyst

-

Deuterium gas (D₂)

-

High-pressure autoclave reactor

-

Anhydrous solvent (e.g., dioxane or ethyl acetate)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Reactor Setup: In a high-pressure autoclave reactor, combine palmitic acid and 10% Pd/C catalyst (typically 10-20% by weight of the palmitic acid).

-

Solvent Addition: Add a minimal amount of anhydrous solvent to dissolve the palmitic acid.

-

Purging: Seal the reactor and purge it several times with nitrogen gas to remove any residual air, followed by purging with deuterium gas.

-

Deuteration Reaction: Pressurize the reactor with deuterium gas to the desired pressure (e.g., 20-40 bar). Heat the reactor to a specified temperature (e.g., 180-200°C) with constant stirring. The reaction is typically run for 24-48 hours to ensure maximum deuterium exchange.[1][2]

-

Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess deuterium gas.

-

Catalyst Removal: Open the reactor and dilute the reaction mixture with a suitable solvent. Filter the mixture through a Celite pad to remove the Pd/C catalyst.

-

Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to obtain the crude deuterated palmitic acid.

-

Purification: The crude product can be further purified by recrystallization or chromatography to yield high-purity this compound.

Isotopic Purity Analysis

The isotopic purity of synthesized this compound is a critical parameter that determines its utility as a tracer. Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful technique for determining the level of deuterium incorporation and the distribution of different isotopologues.

Experimental Protocol: GC-MS Analysis of this compound Isotopic Purity

This protocol outlines the steps for derivatization and analysis of this compound to determine its isotopic enrichment.

Materials:

-

This compound sample

-

Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or m-(trifluoromethyl)phenyltrimethylammonium hydroxide (TMTFAH))[3][4]

-

Anhydrous solvent (e.g., acetonitrile, pyridine)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the this compound sample into a reaction vial.

-

Derivatization:

-

Silylation (with BSTFA): Add the anhydrous solvent and the silylating agent (BSTFA with 1% TMCS) to the vial. Seal the vial and heat at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to convert the carboxylic acid to its trimethylsilyl (TMS) ester.

-

Methylation (with TMTFAH): Alternatively, use a methylating agent like TMTFAH for derivatization.

-

-

GC-MS Analysis:

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Chromatographic Separation: Use a suitable temperature program to separate the derivatized palmitic acid from any impurities. A typical program might start at a lower temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 280°C), and hold for a period to ensure elution.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and acquire data in full scan mode to observe the entire mass spectrum of the derivatized analyte.

-

-

Data Analysis:

-

Identify the Molecular Ion Cluster: Locate the molecular ion (M+) peak for the derivatized this compound. Due to the presence of multiple deuterium atoms, this will appear as a cluster of peaks.

-

Determine Isotopic Distribution: Analyze the relative intensities of the peaks in the molecular ion cluster. The peak corresponding to the fully deuterated molecule (all 17 exchangeable hydrogens replaced by deuterium) will be at M+17 compared to the undeuterated analog.

-

Calculate Isotopic Purity: The isotopic purity is calculated based on the relative abundance of the fully deuterated species compared to the sum of all isotopologues in the cluster.

-

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available this compound is typically high, often exceeding 98 atom % D. However, the exact isotopic distribution can vary between batches and suppliers. Researchers should always verify the isotopic enrichment of a new batch before use in tracer studies.

| Supplier/Method | Labeled Positions | Isotopic Purity (atom % D) | Chemical Purity |

| Commercial Supplier A | Perdeuterated (d31) | ≥ 98% | ≥ 99% (CP) |

| Commercial Supplier B | D17 | Not specified | Not specified |

| Cambridge Isotope Laboratories | D31 | 98% | Not specified |

| Catalytic Deuteration | Perdeuterated | High (not quantified) | Dependent on purification |

Application in Signaling Pathways: Protein S-Palmitoylation

This compound is a valuable tool for studying dynamic cellular processes such as protein S-palmitoylation. This reversible post-translational modification involves the attachment of palmitate to cysteine residues of proteins, affecting their localization, stability, and function. By using deuterated palmitic acid, researchers can trace its incorporation into proteins and monitor the turnover of this modification.

The use of alkyne-tagged analogs of palmitic acid, such as 17-octadecynoic acid (17-ODYA), in combination with click chemistry has become a popular method for studying protein palmitoylation. However, the use of stable isotope-labeled palmitic acid like this compound provides a less perturbative approach to trace the metabolic fate of palmitate in these pathways.

Below is a diagram illustrating the general workflow for tracing protein S-palmitoylation using a labeled palmitic acid analog.

Caption: Workflow for tracing protein S-palmitoylation using labeled palmitic acid.

De Novo Lipogenesis Pathway

The synthesis of palmitic acid in vivo occurs through the de novo lipogenesis (DNL) pathway. This pathway utilizes acetyl-CoA as the primary building block, which is sequentially elongated to form the 16-carbon saturated fatty acid, palmitate. Understanding this pathway is crucial when designing tracer experiments with labeled precursors.

Below is a simplified diagram of the de novo lipogenesis pathway leading to the synthesis of palmitic acid.

Caption: Simplified diagram of the de novo lipogenesis pathway.

This technical guide provides a foundational understanding of the synthesis, analysis, and application of this compound. For researchers embarking on studies utilizing this valuable tracer, careful consideration of the synthetic route, rigorous assessment of isotopic purity, and a thorough understanding of the biological pathways under investigation are paramount for obtaining accurate and meaningful results.

References

An In-depth Technical Guide to Palmitic Acid-d17: Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Palmitic acid-d17, a deuterated analog of palmitic acid, and its applications in scientific research and drug development. This document details its chemical properties, outlines key experimental methodologies, and explores its utility in elucidating cellular signaling pathways.

Core Properties of this compound

This compound is a stable isotope-labeled version of palmitic acid, the most common saturated fatty acid in animals and plants.[1] The replacement of 17 hydrogen atoms with deuterium allows for its use as a tracer in metabolic studies, as it can be distinguished from its endogenous, unlabeled counterpart by mass spectrometry.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 81462-28-4 | [2][3] |

| Molecular Formula | C₁₆H₁₅D₁₇O₂ | |

| Molecular Weight | 273.53 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as ethanol and chloroform; sparingly soluble in water. |

Experimental Protocols: Tracing Fatty Acid Metabolism

This compound is a powerful tool for investigating fatty acid uptake, metabolism, and incorporation into complex lipids. Below are detailed methodologies for its use in cell culture experiments.

General Workflow for Metabolic Labeling with this compound

This workflow outlines the key steps for tracing the metabolic fate of this compound in cultured cells.

Caption: General experimental workflow for metabolic labeling studies using this compound.

Detailed Protocol for Cellular Uptake of this compound

This protocol provides a step-by-step guide for measuring the uptake of this compound into cultured mammalian cells.

Materials:

-

This compound

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Cell culture medium (e.g., DMEM)

-

Phosphate-Buffered Saline (PBS)

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

Internal standard (e.g., a deuterated fatty acid of different chain length)

Procedure:

-

Preparation of this compound:BSA Complex:

-

Dissolve this compound in ethanol to create a stock solution.

-

Separately, prepare a solution of fatty acid-free BSA in serum-free cell culture medium.

-

Slowly add the this compound stock solution to the BSA solution while gently vortexing to allow for complex formation. The final molar ratio of fatty acid to BSA should be optimized for the specific cell type, but a 3:1 to 6:1 ratio is a common starting point.

-

-

Cell Culture and Labeling:

-

Plate cells in multi-well plates and grow to the desired confluency.

-

Wash the cells with warm PBS.

-

Incubate the cells with the prepared this compound:BSA complex in serum-free medium for a defined period (e.g., 30 minutes to 4 hours).

-

-

Termination of Uptake and Cell Lysis:

-

To stop the uptake, aspirate the labeling medium and wash the cells three times with ice-cold PBS.

-

Lyse the cells directly in the well using an appropriate lysis buffer and scrape the cells.

-

-

Lipid Extraction:

-

Transfer the cell lysate to a glass tube.

-

Perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch extraction.

-

Add the internal standard to the extraction solvent to control for extraction efficiency and instrument variability.

-

Evaporate the organic solvent under a stream of nitrogen.

-

-

Sample Preparation for LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform).

-

For analysis of total fatty acid incorporation, samples may need to be hydrolyzed and derivatized.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a liquid chromatography-tandem mass spectrometry system.

-

Develop a method to separate and detect both endogenous palmitic acid and this compound.

-

Signaling Pathways and this compound as a Tracer

Palmitic acid is not only a metabolic substrate but also a signaling molecule involved in various cellular processes. This compound can be used to trace the flux of palmitate into signaling pathways, such as those involving protein acylation and receptor activation.

Fatty Acid Uptake and CD36 Signaling

The cell surface receptor CD36 is a key player in the uptake of long-chain fatty acids. The binding of fatty acids to CD36 can initiate intracellular signaling cascades. This compound can be used to quantify the rate of CD36-mediated uptake and its subsequent metabolic channeling.

Caption: Simplified diagram of CD36-mediated fatty acid uptake and subsequent signaling.

Protein Palmitoylation

Palmitoylation is the reversible post-translational modification of proteins with palmitic acid. This modification affects protein localization, stability, and function. Metabolic labeling with this compound allows for the detection and quantification of newly synthesized palmitoylated proteins.

References

A Technical Guide to Palmitic Acid-d17: Commercial Sources, Availability, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Palmitic acid-d17, a deuterated analog of palmitic acid. It is designed to be a vital resource for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies. This guide details the commercial availability of this compound, its key specifications, and provides insights into its applications in metabolic research, complete with experimental considerations and a generic protocol.

Commercial Availability and Key Specifications

This compound is synthesized for research purposes and is commercially available from a variety of chemical suppliers specializing in isotopically labeled compounds. Key commercial sources include EvitaChem, MedChemExpress, and Chemsrc. While specific product details can vary between suppliers, the following tables summarize the typical quantitative data and specifications for commercially available this compound. Researchers are advised to consult the supplier's Certificate of Analysis for lot-specific data.

Table 1: General Product Specifications for this compound

| Parameter | Specification |

| Chemical Name | Hexadecanoic-9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-d17 acid |

| Synonyms | This compound, Hexadecanoic acid-d17 |

| CAS Number | 81462-28-4 |

| Molecular Formula | C₁₆H₁₅D₁₇O₂ |

| Molecular Weight | Approximately 273.53 g/mol |

Table 2: Typical Physical and Chemical Properties

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | ~63 °C |

| Boiling Point | ~351 °C |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and chloroform. Sparingly soluble in water. |

| Storage | Recommended to be stored at -20°C for long-term stability. |

Table 3: Common Purity and Isotopic Enrichment

| Specification | Typical Value | Notes |

| Chemical Purity | ≥98% | As determined by techniques such as Gas Chromatography (GC). |

| Isotopic Enrichment | ≥98 atom % D | Indicates the percentage of deuterium atoms at the labeled positions. |

Applications in Research and Drug Development

This compound serves as a valuable tracer in a multitude of research applications, primarily in the fields of metabolic studies and lipidomics.[1] Its non-radioactive nature makes it a safer alternative to traditional radioisotopes for in vivo and in vitro studies.

The core principle behind its use is the ability to distinguish it from its endogenous, unlabeled counterpart using mass spectrometry (MS). This allows for the precise tracking and quantification of its metabolic fate.

Key research applications include:

-

Fatty Acid Metabolism Studies: Tracing the uptake, transport, and intracellular fate of palmitic acid. This includes its incorporation into complex lipids such as triglycerides and phospholipids, as well as its breakdown through β-oxidation.

-

Lipidomics: Serving as an internal standard for the accurate quantification of unlabeled palmitic acid and other fatty acids in complex biological samples.

-

De Novo Lipogenesis: Investigating the pathways of fatty acid synthesis.

-

Drug Discovery: Evaluating the effects of therapeutic candidates on lipid metabolism.

Experimental Workflow for a Cell-Based Tracer Study

The following diagram and protocol outline a general workflow for a typical in vitro experiment using this compound to trace fatty acid metabolism in cultured cells.

Detailed Experimental Protocol: A Generic Guide

This protocol provides a foundational methodology for a cell-based fatty acid uptake and metabolism study using this compound. Optimization for specific cell types and experimental goals is recommended.

1. Preparation of this compound:BSA Complex

Due to the poor aqueous solubility of palmitic acid, it must be complexed with a carrier protein, typically fatty acid-free Bovine Serum Albumin (BSA).

-

Materials:

-

This compound

-

Ethanol (or other suitable organic solvent)

-

Fatty acid-free BSA

-

Serum-free cell culture medium

-

-

Procedure:

-

Prepare a stock solution of this compound in ethanol.

-

Prepare a solution of fatty acid-free BSA in serum-free cell culture medium (e.g., 10% w/v).

-

Gently warm the BSA solution to 37°C.

-

Slowly add the this compound stock solution to the BSA solution while stirring or vortexing gently.

-

Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.

-

Sterile-filter the final complex before use.

-

2. Cell Treatment

-

Procedure:

-

Seed cells in appropriate culture vessels and grow to the desired confluency.

-

Remove the growth medium and wash the cells with sterile Phosphate-Buffered Saline (PBS).

-

Add the prepared this compound:BSA complex in serum-free medium to the cells.

-

Incubate for the desired time points (e.g., 0, 1, 4, 8, 24 hours) at 37°C in a humidified incubator.

-

3. Lipid Extraction

A common method for total lipid extraction is the Bligh and Dyer method.

-

Materials:

-

Chloroform

-

Methanol

-

Deionized water

-

-

Procedure:

-

At the end of the incubation period, aspirate the labeling medium and wash the cells with ice-cold PBS.

-

Lyse the cells by adding a mixture of chloroform:methanol (1:2, v/v).

-

Scrape the cells and transfer the lysate to a glass tube.

-

Add chloroform and water to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8.

-

Vortex the mixture thoroughly and centrifuge to separate the phases.

-

Carefully collect the lower organic phase, which contains the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

4. Sample Preparation for Mass Spectrometry

-

For Gas Chromatography-Mass Spectrometry (GC-MS): Fatty acids are typically derivatized to their more volatile fatty acid methyl esters (FAMEs). This is commonly achieved by incubation with a reagent such as boron trifluoride in methanol.

-

For Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The dried lipid extract can often be reconstituted in a suitable solvent for direct injection, although derivatization may sometimes be employed to enhance ionization efficiency.

5. Mass Spectrometry Analysis and Data Interpretation

The analysis will focus on identifying and quantifying the mass isotopologues of palmitic acid. The unlabeled palmitic acid will have a specific mass-to-charge ratio (m/z), while the this compound will have a higher m/z due to the presence of 17 deuterium atoms. By comparing the peak areas of the labeled and unlabeled forms, the uptake and incorporation of the tracer can be determined.

Signaling Pathway Considerations

While this compound is primarily a metabolic tracer, its use can provide insights into cellular signaling events that are influenced by fatty acid metabolism. Unlabeled palmitic acid is known to be a ligand for Toll-like receptor 4 (TLR4), initiating pro-inflammatory signaling pathways. By tracing the flux of this compound into various lipid pools, researchers can indirectly study how its metabolism might influence the availability of signaling lipids.

The following diagram illustrates a simplified representation of how fatty acid metabolism can intersect with cellular signaling.

By using this compound, researchers can quantify the rate at which exogenous palmitate contributes to the formation of signaling lipids, thereby providing a dynamic view of how fatty acid availability can impact cellular signaling networks.

Disclaimer: This document is intended for informational purposes for research professionals. The experimental protocols provided are generic and should be adapted and optimized for specific research needs. Always consult the relevant safety data sheets (SDS) and technical documentation provided by the suppliers before handling any chemical compounds.

References

The Role of Palmitic Acid-d17 in Metabolic Pathway Tracing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling has become an indispensable tool in metabolic research, offering a window into the dynamic flux of molecules through complex biological pathways. Among the various tracers employed, deuterium-labeled fatty acids, such as Palmitic acid-d17, have emerged as powerful probes for elucidating the intricacies of lipid metabolism. This technical guide provides a comprehensive overview of the application of this compound in metabolic pathway tracing, detailing its role, experimental methodologies, data interpretation, and visualization of key metabolic routes. By replacing 17 of its hydrogen atoms with deuterium, this compound becomes a heavy analog of the ubiquitous saturated fatty acid, palmitate. This isotopic enrichment allows for its distinction from endogenous palmitate pools using mass spectrometry, enabling researchers to track its absorption, transport, and incorporation into various lipid species and its degradation through catabolic pathways.[1] This non-radioactive approach provides a safe and effective means to quantitatively assess fatty acid flux in both in vitro and in vivo models, shedding light on physiological and pathophysiological processes related to lipid metabolism.

Core Principles of this compound Tracing

The fundamental principle behind using this compound as a tracer lies in its chemical similarity to its unlabeled counterpart. Cells and organisms metabolize this compound through the same enzymatic pathways as natural palmitic acid.[1] However, its increased mass allows it to be distinguished and quantified by mass spectrometry (MS), typically coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS). This enables the precise measurement of the tracer's contribution to various metabolic pools, providing insights into:

-

De Novo Lipogenesis (DNL): While this compound is used to trace the fate of exogenous palmitate, other tracers like ¹³C-acetate or deuterium oxide (D₂O) are employed to measure the synthesis of new fatty acids.

-

Fatty Acid Oxidation (β-Oxidation): The breakdown of this compound into smaller acetyl-CoA units can be monitored to determine the rate of fatty acid oxidation.[1]

-

Incorporation into Complex Lipids: The esterification of this compound into triglycerides, phospholipids, and other complex lipids can be quantified to assess lipid synthesis and storage.

-

Ceramide Synthesis: The de novo synthesis of ceramides, important signaling molecules, can be traced using this compound as a precursor.

Experimental Protocols

The following sections provide detailed methodologies for utilizing this compound in metabolic tracing experiments. These protocols are generalized and may require optimization based on the specific cell type, animal model, and research question.

In Vitro Cell Culture Labeling Protocol

This protocol outlines the steps for labeling cultured cells with this compound to trace its intracellular fate.

Materials:

-

This compound

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Ethanol

-

Cell culture medium (e.g., DMEM)

-

Phosphate-Buffered Saline (PBS)

-

Cells of interest (e.g., hepatocytes, adipocytes, myotubes)

Procedure:

-

Preparation of this compound-BSA Conjugate:

-

Prepare a stock solution of this compound in ethanol (e.g., 100 mM).

-

Prepare a stock solution of fatty acid-free BSA in serum-free cell culture medium (e.g., 10% w/v).

-

Slowly add the this compound stock solution to the BSA solution while gently vortexing to achieve the desired final molar ratio (e.g., 4:1 this compound to BSA).

-

Incubate the solution at 37°C for at least 1 hour to allow for complex formation.

-

Sterile filter the conjugate solution before use.

-

-

Cell Seeding and Growth:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).

-

-

Labeling:

-

Aspirate the growth medium and wash the cells once with sterile PBS.

-

Add the cell culture medium containing the this compound-BSA conjugate at the desired final concentration (e.g., 50-200 µM).

-

Incubate the cells for the desired time course (e.g., 0, 1, 4, 8, 24 hours).

-

-

Sample Collection:

-

At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS to stop the uptake and remove any unbound tracer.

-

Harvest the cells by scraping or trypsinization.

-

Centrifuge the cell suspension and discard the supernatant.

-

Store the cell pellet at -80°C until lipid extraction.

-

In Vivo Administration and Tissue Collection Protocol

This protocol describes the administration of this compound to an animal model to trace its distribution and metabolism in various tissues.

Materials:

-

This compound

-

Vehicle for administration (e.g., Intralipid emulsion, olive oil)

-

Animal model (e.g., mouse, rat)

-

Anesthesia

-

Surgical tools for tissue dissection

-

Liquid nitrogen

Procedure:

-

Preparation of Dosing Solution:

-

Prepare a sterile suspension or solution of this compound in the chosen vehicle at the desired concentration. Sonication may be required to ensure a homogenous mixture.

-

-

Administration:

-

Administer the this compound solution to the animals via the desired route (e.g., oral gavage, intravenous injection, intraperitoneal injection). The dosage will depend on the animal model and the specific research question.

-

-

Time Course and Tissue Collection:

-

At predetermined time points after administration, anesthetize the animals.

-

Collect blood samples (e.g., via cardiac puncture) into tubes containing an anticoagulant.

-

Perfuse the animals with saline to remove blood from the tissues.

-

Dissect the tissues of interest (e.g., liver, adipose tissue, muscle, heart).

-

Immediately flash-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.

-

Lipid Extraction and Sample Preparation for Mass Spectrometry

This protocol outlines the extraction of lipids from cells or tissues and their preparation for analysis by GC-MS or LC-MS/MS.

Materials:

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Internal standards (e.g., a C17:0 fatty acid for GC-MS)

-

Nitrogen gas stream

-

Derivatization agent for GC-MS (e.g., BF₃-methanol or trimethylsilyldiazomethane)

Procedure:

-

Lipid Extraction (Folch Method):

-

Homogenize the cell pellet or tissue sample in a chloroform:methanol mixture (2:1, v/v).

-

Add an internal standard at the beginning of the extraction for quantification.

-

Vortex the mixture thoroughly and incubate at room temperature with shaking.

-

Add 0.9% NaCl solution to induce phase separation.

-

Centrifuge to separate the phases. The lower organic phase contains the lipids.

-

Carefully collect the lower organic phase and transfer it to a new tube.

-

Dry the lipid extract under a stream of nitrogen gas.

-

-

Derivatization for GC-MS Analysis (as Fatty Acid Methyl Esters - FAMEs):

-

Re-suspend the dried lipid extract in a known volume of a derivatizing agent (e.g., 14% boron trifluoride in methanol).

-

Incubate at a high temperature (e.g., 100°C) for a specified time (e.g., 30 minutes) to convert fatty acids to their volatile methyl esters.

-

After cooling, add water and an organic solvent (e.g., hexane) to extract the FAMEs.

-

The organic layer containing the FAMEs is then collected for GC-MS analysis.

-

-

Sample Preparation for LC-MS/MS Analysis:

-

For LC-MS/MS analysis, the dried lipid extract can be reconstituted in an appropriate solvent (e.g., methanol/chloroform) for direct injection. Derivatization is typically not required.

-

Data Presentation: Quantitative Analysis of this compound Incorporation

The following tables provide a template for presenting quantitative data from a hypothetical this compound tracing experiment in cultured hepatocytes. The data illustrates the percentage of the labeled palmitate incorporated into major lipid classes over time.

Table 1: Incorporation of this compound into Lipid Classes in Cultured Hepatocytes

| Time (hours) | Triglycerides (% of total d17-PA) | Phospholipids (% of total d17-PA) | Diacylglycerols (% of total d17-PA) | Ceramides (% of total d17-PA) | Free Fatty Acids (% of total d17-PA) |

| 1 | 25.3 ± 2.1 | 15.8 ± 1.5 | 5.2 ± 0.6 | 1.1 ± 0.2 | 52.6 ± 3.8 |

| 4 | 48.7 ± 3.5 | 28.4 ± 2.2 | 8.9 ± 0.9 | 2.5 ± 0.4 | 11.5 ± 1.9 |

| 8 | 65.1 ± 4.2 | 22.5 ± 1.8 | 6.3 ± 0.7 | 3.8 ± 0.5 | 2.3 ± 0.5 |

| 24 | 72.4 ± 5.1 | 18.2 ± 1.6 | 3.1 ± 0.4 | 4.5 ± 0.6 | 1.8 ± 0.3 |

Data are presented as mean ± standard deviation (n=3). The percentage represents the amount of detected this compound in each lipid class relative to the total amount of this compound detected in all measured lipid classes at that time point.

Table 2: Mass Spectrometry Parameters for the Analysis of this compound

| Parameter | GC-MS | LC-MS/MS |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Negative |

| Monitored Ions (FAME) | m/z 287 (d17-palmitate-ME) | |

| Monitored Transition | m/z 272.3 → 272.3 (d17-palmitate) | |

| Collision Energy | N/A | Optimized for the specific instrument |

| Internal Standard | Heptadecanoic acid (C17:0) | Palmitic acid-d31 |

Visualization of Metabolic Pathways

Graphviz diagrams are provided below to illustrate the key metabolic pathways traced by this compound.

Experimental Workflow

Mitochondrial Beta-Oxidation of this compound

References

Principles of Using Stable Isotope-Labeled Fatty Acids in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled fatty acids are powerful tools in metabolic research, providing a means to trace the dynamic processes of fatty acid uptake, synthesis, storage, and utilization in biological systems.[1][2][3] By replacing common isotopes like 12C and 1H with heavier, non-radioactive isotopes such as 13C and deuterium (2H), researchers can track the fate of these molecules through complex metabolic and signaling networks.[1] This guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation for the use of stable isotope-labeled fatty acids in research.

The fundamental premise of using stable isotope tracers is that they are metabolically indistinguishable from their endogenous counterparts, yet their increased mass allows for their detection and quantification using mass spectrometry (MS).[1] This technique has become indispensable in lipidomics for elucidating the mechanisms of diseases like metabolic syndrome, cancer, and cardiovascular disease, and for evaluating the efficacy of novel therapeutics.

Core Principles of Stable Isotope Tracing

The application of stable isotope-labeled fatty acids in research hinges on several key principles:

-

Tracer Selection: The choice of stable isotope (e.g., 13C, 2H) and the position of the label within the fatty acid are critical. 13C-labeled fatty acids are often preferred due to the stability of the carbon-carbon bonds, whereas deuterium labels can sometimes be lost during desaturation reactions. The specific fatty acid chosen (e.g., palmitate, oleate, stearate) depends on the biological question being addressed.

-

Metabolic Labeling: Cells or organisms are exposed to the labeled fatty acid, which is then incorporated into various lipid pools through metabolic pathways. The rate and extent of this incorporation provide insights into the dynamics of lipid metabolism.

-

Detection and Quantification: Mass spectrometry, either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), is the primary analytical technique used to detect and quantify the labeled fatty acids and their metabolites. High-resolution mass spectrometry is particularly useful for resolving complex isotopic patterns.

-

Metabolic Flux Analysis (MFA): By measuring the isotopic enrichment in various metabolites over time, researchers can calculate the rates, or fluxes, of metabolic pathways. This provides a quantitative understanding of how cells and organisms process fatty acids under different physiological or pathological conditions.

Key Applications

The use of stable isotope-labeled fatty acids spans a wide range of research applications:

-

De Novo Lipogenesis (DNL): Quantifying the synthesis of new fatty acids from precursors like glucose or acetate.

-

Fatty Acid Oxidation (FAO): Measuring the rate at which fatty acids are broken down to produce energy.

-

Fatty Acid Uptake and Transport: Tracing the movement of fatty acids from the extracellular environment into cells and their distribution among different tissues.

-

Lipid Synthesis and Remodeling: Investigating the incorporation of fatty acids into complex lipids such as triglycerides, phospholipids, and sphingolipids.

-

Signaling Pathway Analysis: Elucidating the role of fatty acids and their derivatives as signaling molecules in pathways that regulate inflammation, cell growth, and other cellular processes.

-

Drug Development: Assessing the impact of pharmaceutical compounds on lipid metabolism and identifying new therapeutic targets.

Experimental Protocols

In Vitro Labeling of Cultured Cells with 13C-Fatty Acids

This protocol describes the labeling of cultured mammalian cells with a 13C-labeled fatty acid to trace its incorporation into cellular lipids.

Materials:

-

Cultured mammalian cells

-

Complete cell culture medium

-

13C-labeled fatty acid (e.g., [U-13C16]palmitic acid)

-

Fatty acid-free bovine serum albumin (BSA)

-

Phosphate-buffered saline (PBS)

-

Methanol, Chloroform

-

LC-MS or GC-MS system

Procedure:

-

Preparation of Labeled Fatty Acid-BSA Conjugate:

-

Dissolve the 13C-labeled fatty acid in ethanol.

-

Prepare a solution of fatty acid-free BSA in serum-free culture medium.

-

Slowly add the fatty acid solution to the BSA solution while stirring to form a complex. This improves the solubility and delivery of the fatty acid to the cells.

-

-

Cell Culture and Labeling:

-

Plate cells in multi-well plates and grow to the desired confluency.

-

Remove the growth medium and wash the cells once with PBS.

-

Add the culture medium containing the 13C-labeled fatty acid-BSA conjugate to the cells. The final concentration of the labeled fatty acid will depend on the specific experiment.

-

Incubate the cells for the desired time period (e.g., 1, 4, 8, 24 hours).

-

-

Metabolism Quenching and Cell Harvesting:

-

Place the culture plates on ice and aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Add ice-cold 80% methanol to quench metabolic activity.

-

Scrape the cells and collect the cell suspension.

-

-

Lipid Extraction:

-

Perform a Bligh-Dyer or Folch lipid extraction to separate lipids from other cellular components. This typically involves the addition of chloroform and water to the methanol cell suspension to create a biphasic system, with lipids partitioning into the lower chloroform phase.

-

-

Sample Preparation for Mass Spectrometry:

-

For GC-MS analysis, fatty acids are typically derivatized to fatty acid methyl esters (FAMEs) using reagents like boron trifluoride-methanol.

-

For LC-MS analysis, the lipid extract can often be directly analyzed after resuspension in an appropriate solvent.

-

-

Mass Spectrometry Analysis:

-

Analyze the samples by GC-MS or LC-MS to determine the isotopic enrichment in the fatty acid and its downstream metabolites.

-

In Vivo Fatty Acid Tracing in a Mouse Model

This protocol outlines a general procedure for an in vivo study using a stable isotope-labeled fatty acid tracer in mice.

Materials:

-

Mice (e.g., C57BL/6)

-

Stable isotope-labeled fatty acid (e.g., [U-13C18]oleic acid) formulated for injection or oral gavage

-

Anesthetic

-

Blood collection supplies

-

Tissue collection tools

-

LC-MS/MS system

Procedure:

-

Animal Acclimation and Fasting:

-

Acclimate mice to the housing conditions.

-

Fast the mice overnight to ensure a consistent metabolic state.

-

-

Tracer Administration:

-

Administer the stable isotope-labeled fatty acid via intravenous injection, intraperitoneal injection, or oral gavage. The route of administration will depend on the specific research question. For example, oral gavage is used to study fatty acid absorption.

-

-

Sample Collection:

-

Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes) via tail vein or retro-orbital bleeding.

-

At the end of the experiment, euthanize the mice and collect tissues of interest (e.g., liver, adipose tissue, muscle, heart).

-

Flash-freeze tissues in liquid nitrogen to halt metabolic activity.

-

-

Sample Processing:

-

Process blood to obtain plasma.

-

Homogenize tissues.

-

Perform lipid extraction on plasma and tissue homogenates as described in the in vitro protocol.

-

-

Mass Spectrometry Analysis:

-

Analyze the lipid extracts by LC-MS/MS to quantify the concentration and isotopic enrichment of the labeled fatty acid and its metabolites in different tissues over time.

-

Data Presentation and Analysis

A key aspect of stable isotope tracing studies is the clear presentation of quantitative data. The following tables provide examples of how data from such experiments can be summarized.

Table 1: Metabolic Flux Rates of Fatty Acid Pathways in HepG2 Cells

| Metabolic Flux | Control (nmol/mg protein/h) | Palmitate-Treated (nmol/mg protein/h) | Oleate-Treated (nmol/mg protein/h) |

| Glycolysis | 150 ± 15 | 145 ± 12 | 155 ± 18 |

| Fatty Acid Oxidation | 25 ± 4 | 45 ± 6 | 30 ± 5 |

| Triglyceride Synthesis | 60 ± 8 | 50 ± 7 | 85 ± 11 |

| De Novo Ceramide Synthesis | 5 ± 1 | 12 ± 2* | 6 ± 1 |

*Data are hypothetical and for illustrative purposes, based on findings suggesting increased FAO and ceramide synthesis with palmitate treatment.

Table 2: Incorporation of 13C-Palmitate into Lipid Classes in Fasted Mice

| Lipid Class | Liver (% of total 13C-label) | Skeletal Muscle (% of total 13C-label) |

| Triglycerides (TG) | 65 ± 7 | 20 ± 4 |

| Phosphatidylcholines (PC) | 20 ± 3 | 35 ± 5 |

| Phosphatidylethanolamines (PE) | 8 ± 2 | 25 ± 4 |

| Acylcarnitines | <1 | 10 ± 2 |

| Free Fatty Acids (FFA) | 7 ± 1 | 10 ± 2 |

Data are hypothetical and for illustrative purposes.

Visualization of Pathways and Workflows

Signaling Pathway: Eicosanoid Synthesis from Arachidonic Acid

Eicosanoids are a class of signaling molecules derived from arachidonic acid and other polyunsaturated fatty acids that play crucial roles in inflammation. Stable isotope-labeled arachidonic acid can be used to trace the synthesis of various prostaglandins, leukotrienes, and other eicosanoids.

Caption: Eicosanoid synthesis pathway from arachidonic acid.

Signaling Pathway: Diacylglycerol (DAG) and Sphingolipid Metabolism

Diacylglycerol (DAG) is a key second messenger that can be produced from the hydrolysis of phospholipids. Sphingolipids are another class of lipids with important signaling functions. Labeled fatty acids can be incorporated into these signaling lipids, allowing for the study of their synthesis and turnover.

Caption: Simplified overview of DAG and sphingolipid signaling pathways.

Experimental Workflow: In Vitro Stable Isotope Tracing

The following diagram illustrates a typical workflow for an in vitro stable isotope tracing experiment.

Caption: General experimental workflow for in vitro stable isotope tracing.

Conclusion

Stable isotope-labeled fatty acids are invaluable for gaining a dynamic and quantitative understanding of lipid metabolism and signaling. By carefully designing experiments, utilizing appropriate analytical techniques, and rigorously analyzing the resulting data, researchers can uncover novel insights into the complex roles of fatty acids in health and disease. This technical guide provides a foundational framework for the application of these powerful tools in scientific and drug development research.

References

- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

A Technical Guide to the Applications of Palmitic Acid-d17 in Lipidomics Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the applications of palmitic acid-d17, a stable isotope-labeled fatty acid, in the field of lipidomics. We will explore its critical roles as an internal standard for precise quantification and as a metabolic tracer for dynamic studies of lipid metabolism. This document includes detailed experimental protocols, quantitative data representation, and visualizations of key workflows and metabolic pathways to facilitate a comprehensive understanding.

Core Applications of this compound

Stable isotope-labeled compounds are chemically identical to their endogenous counterparts but are distinguishable by mass spectrometry due to the incorporation of heavy isotopes like deuterium (²H or D).[1][2] This property makes this compound an invaluable tool in lipidomics for two primary applications: ensuring analytical accuracy and tracing metabolic pathways.

The Gold Standard for Quantification: this compound as an Internal Standard

In quantitative lipidomics, accuracy and reproducibility are paramount. This compound serves as an ideal internal standard to correct for variability throughout the analytical workflow, from lipid extraction to mass spectrometry analysis.[3][4]

-

Principle : A known amount of this compound is added to a sample at the earliest stage, typically before lipid extraction.[4] Because it behaves almost identically to the endogenous (unlabeled) palmitic acid during sample preparation and analysis, any loss of analyte during the process will be mirrored by a proportional loss of the internal standard. By comparing the mass spectrometer signal of the endogenous analyte to that of the known quantity of the internal standard, precise quantification can be achieved.

-

Advantages :

-

Corrects for Sample Loss : Accounts for analyte loss during extraction, evaporation, and other sample handling steps.

-

Mitigates Matrix Effects : Compensates for variations in ionization efficiency in the mass spectrometer caused by other molecules in the sample matrix.

-

Improves Reproducibility : Enhances the precision and reliability of quantitative data across different samples and batches.

-

Tracing Metabolic Fate: this compound in Metabolic Flux Analysis

Stable isotope tracing is a powerful technique to study the dynamics of metabolic pathways. By introducing this compound into a biological system (e.g., cell culture or in vivo models), researchers can track the deuterium label as it is incorporated into various downstream lipid species. This provides a dynamic view of lipid metabolism that cannot be obtained from static measurements alone.

-

Principle : Cells or organisms are supplemented with this compound. Over time, this labeled fatty acid is taken up and metabolized. Using mass spectrometry, researchers can identify and quantify new lipids that contain the deuterium label. This allows for the measurement of the rates of synthesis, elongation, desaturation, and incorporation of palmitic acid into more complex lipids like triglycerides and phospholipids.

-

Key Research Questions Addressed :

-

What is the rate of new triglyceride and phospholipid synthesis?

-

How do different disease states (e.g., cancer, metabolic syndrome) alter fatty acid metabolism?

-

What is the flux through specific pathways, such as fatty acid elongation or beta-oxidation?

-

Experimental Workflows and Protocols

The following sections detail a generalized workflow and specific protocols for lipidomics studies utilizing this compound.

General Experimental Workflow

The diagram below illustrates a typical workflow for a lipidomics experiment using a stable isotope-labeled internal standard or tracer.

References

The Mechanism of Deuterated Tracers in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and methodologies underlying the use of deuterated tracers in metabolic research. By leveraging the unique properties of deuterium, a stable isotope of hydrogen, researchers can gain profound insights into the dynamic nature of metabolic pathways, informing our understanding of health, disease, and the development of novel therapeutics.

Core Principles of Deuterated Tracers in Metabolism

Stable isotope tracers, particularly those labeled with deuterium (²H or D), are invaluable tools for elucidating the intricate network of biochemical reactions that constitute metabolism.[1][2] Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in a wide range of experimental systems, including human studies.[2] The fundamental principle involves introducing a deuterated substrate into a biological system and tracking its incorporation into downstream metabolites.[1][2] This allows for the quantitative measurement of metabolic fluxes—the rates of metabolic reactions—providing a dynamic picture of cellular activity that cannot be obtained from static measurements of metabolite concentrations alone.

The choice between deuterated and other stable isotope tracers, such as carbon-13 (¹³C), depends on the specific metabolic question being addressed. While ¹³C tracers are the gold standard for tracking the carbon backbone of molecules through pathways like glycolysis and the TCA cycle, deuterated tracers offer unique advantages for studying redox metabolism and reactions involving the transfer of hydrogen atoms.

Deuterated tracers, such as heavy water (D₂O) or deuterated glucose, are particularly useful for investigating:

-

De novo lipogenesis: The synthesis of fatty acids from non-lipid precursors.

-

Protein turnover: The balance between protein synthesis and degradation.

-

Gluconeogenesis: The production of glucose from non-carbohydrate sources.

-

Redox cofactor metabolism: The dynamics of NAD(P)H and FADH₂.

The analysis of deuterated metabolites is primarily accomplished through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques can distinguish between labeled and unlabeled molecules based on their mass-to-charge ratio or nuclear spin properties, respectively.

Experimental Workflows and Methodologies

The successful application of deuterated tracers in metabolic studies relies on well-designed experimental workflows. A typical workflow encompasses several key stages, from the introduction of the tracer to the analysis of labeled metabolites.

General Experimental Workflow

The following diagram illustrates a generalized workflow for metabolic studies using deuterated tracers.

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and accuracy of metabolic studies. Below are summaries of key experimental protocols.

This protocol outlines the steps for quantifying metabolic fluxes in cultured cells using a deuterated glucose tracer.

-

Cell Culture: Plate cells and grow to the desired confluence in standard culture medium.

-

Media Switch: Replace the standard medium with a medium containing the deuterated glucose tracer (e.g., [6,6-²H₂]-glucose).

-

Isotopic Labeling: Incubate the cells for a predetermined time to allow for the incorporation of the deuterium label into downstream metabolites and to reach isotopic steady state.

-

Metabolic Quenching: Rapidly quench metabolic activity by washing the cells with ice-cold saline and adding a cold quenching solution (e.g., 80% methanol).

-

Metabolite Extraction: Scrape the cells and extract metabolites using a suitable solvent system (e.g., methanol/water/chloroform).

-

Sample Preparation: Dry the metabolite extracts and derivatize if necessary for MS analysis.

-

Mass Spectrometry Analysis: Analyze the samples using GC-MS or LC-MS to determine the mass isotopomer distributions of key metabolites.

-

Data Analysis: Process the raw MS data to correct for natural isotope abundance and calculate metabolic fluxes using metabolic modeling software.

This protocol describes the measurement of protein synthesis and degradation rates in a whole organism using heavy water.

-

D₂O Administration: Administer D₂O to the animal, typically through intraperitoneal injection or in the drinking water, to achieve a target body water enrichment (e.g., 4-5%).

-

Time Course Sampling: Collect tissue or plasma samples at various time points after D₂O administration.

-

Protein Isolation and Hydrolysis: Isolate the protein of interest from the collected samples and hydrolyze it into its constituent amino acids.

-

Amino Acid Derivatization: Derivatize the amino acids for analysis by GC-MS.

-

GC-MS Analysis: Measure the deuterium enrichment in specific amino acids (e.g., alanine) to determine the rate of incorporation of the label.

-

Kinetic Modeling: Apply kinetic models to the time course data of deuterium enrichment to calculate the fractional synthesis rate (FSR) and fractional breakdown rate (FBR) of the protein.

This protocol details the quantification of newly synthesized fatty acids using a D₂O tracer.

-

D₂O Administration: Provide D₂O to the subjects in their drinking water to maintain a stable enrichment in body water.

-

Lipid Extraction: Extract total lipids from plasma or tissue samples.

-

Fatty Acid Methyl Ester (FAME) Preparation: Saponify the extracted lipids and methylate the fatty acids to form FAMEs.

-

GC-MS Analysis: Analyze the FAMEs by GC-MS to measure the incorporation of deuterium.

-

Calculation of Fractional de novo Lipogenesis: Calculate the fraction of newly synthesized fatty acids based on the deuterium enrichment in the fatty acids relative to the enrichment in body water.

Signaling Pathways and Metabolic Networks

Deuterated tracers are instrumental in mapping the flow of metabolites through central carbon metabolism and other key pathways. The choice of tracer can be tailored to investigate specific branches of these networks.

Central Carbon Metabolism Traced by Deuterated Glucose

The diagram below illustrates how deuterium from [6,6-²H₂]-glucose is incorporated into various downstream metabolites through glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle.

Quantitative Data Presentation

The following tables summarize representative quantitative data obtained from metabolic studies using deuterated tracers.

Table 1: Protein Turnover Rates in Human Plasma

| Protein | Fractional Synthesis Rate (%/day) | Reference |

| Albumin | 9.8 ± 1.2 | |

| Fibrinogen | 20.1 ± 3.5 | |

| IgG | 5.5 ± 0.9 |

Data are presented as mean ± SD.

Table 2: De Novo Lipogenesis in Humans

| Condition | De Novo Lipogenesis ( g/day ) | Reference |

| Healthy, typical diet | ~2 | |

| Healthy, high carbohydrate diet | 1.7 ± 0.8 |

Values represent the amount of newly synthesized triglyceride fatty acids.

Table 3: Metabolic Fluxes in Cancer Cells

| Metabolic Flux | Relative Flux (vs. Control) | Reference |

| Glycolysis | 1.5 | |

| Pentose Phosphate Pathway | 2.1 | |

| TCA Cycle | 0.8 |

Relative flux values are illustrative and can vary depending on the cell type and experimental conditions.

Applications in Drug Development

Deuterated tracers play a crucial role in various stages of drug development, from target discovery to clinical trials.

-

Target Identification and Validation: By elucidating metabolic pathways that are altered in disease states, deuterated tracers can help identify novel drug targets.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Labeled drugs can be used to track their absorption, distribution, metabolism, and excretion (ADME) properties.

-

Mechanism of Action Studies: Tracers can reveal how a drug modulates specific metabolic pathways to exert its therapeutic effect.

-

Biomarker Discovery: Metabolic changes monitored by deuterated tracers can serve as biomarkers for disease progression and treatment response.

Conclusion

Deuterated tracers provide a powerful and versatile tool for the quantitative analysis of metabolic pathways in a wide range of biological systems. Their safety and the unique insights they offer into hydrogen metabolism make them an indispensable technique for researchers, scientists, and drug development professionals. By carefully designing experiments and employing sophisticated analytical and computational methods, the use of deuterated tracers will continue to advance our understanding of metabolism and contribute to the development of new and effective therapies.

References

Palmitic Acid-d17: A Technical Guide for Tracing Fatty Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of palmitic acid-d17 as a stable isotope tracer for elucidating the complexities of fatty acid metabolism. By leveraging the distinct mass shift of its deuterium-labeled backbone, researchers can precisely track the metabolic fate of palmitic acid, a central molecule in energy storage, cellular structure, and signaling pathways. This guide provides a comprehensive overview of experimental design, detailed protocols, analytical methods, and data interpretation for both in vitro and in vivo studies.

Introduction: The Role of Palmitic Acid and Stable Isotope Tracing

Palmitic acid (C16:0) is the most common saturated fatty acid in the human body, obtained from the diet or synthesized endogenously through de novo lipogenesis (DNL).[1][2][3] It is a fundamental component of complex lipids like triglycerides for energy storage and phospholipids for membrane structure.[4] Dysregulation of palmitic acid metabolism is implicated in numerous diseases, including metabolic syndrome, type 2 diabetes, cardiovascular disease, and cancer.[1]

Stable isotope tracing has become a gold-standard method for studying lipid metabolism in real-time. Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in a wide range of studies, including those involving human subjects. Deuterium (²H or D), a stable isotope of hydrogen, is an ideal label for fatty acids. This compound is a synthetic version of palmitic acid where 17 hydrogen atoms have been replaced by deuterium atoms. This substitution creates a distinct mass shift (+17 Da) that allows it to be distinguished from its endogenous, unlabeled counterpart by mass spectrometry, without significantly altering its chemical and biological properties.

This compound as a Metabolic Tracer

This compound serves as a powerful tool for investigating several key aspects of fatty acid metabolism:

-

Metabolic Flux: Quantifying the rates of appearance, disappearance, and turnover of fatty acids in plasma.

-

Fatty Acid Uptake and Transport: Tracking the movement of palmitic acid from circulation into cells and tissues.

-

Incorporation into Complex Lipids: Following the esterification of palmitic acid into triglycerides, phospholipids, and cholesteryl esters.

-

Beta-Oxidation: Measuring the rate at which palmitic acid is broken down in mitochondria and peroxisomes to produce energy.

-

Lipidomics and Biomarker Discovery: Identifying and quantifying novel lipid species derived from exogenous palmitic acid in healthy and diseased states.

The use of deuterated fatty acids like this compound offers advantages over ¹³C-labeled tracers for studying oxidation, as it can eliminate the need for acetate correction factors and frequent breath sample collection.

Experimental Protocols and Methodologies

The successful use of this compound requires careful experimental design and execution. Below are detailed protocols for typical in vitro and in vivo applications.

In Vitro Studies: Tracing Fatty Acid Uptake in Cultured Cells

This protocol outlines the procedure for measuring the uptake and metabolism of this compound in cultured cells, such as hepatocytes, adipocytes, or myocytes.

Diagram of the general workflow for in vitro fatty acid uptake studies.

Caption: General workflow for in vitro fatty acid uptake studies.

A. Materials and Reagents:

-

This compound

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Ethanol

-

Cell culture medium (e.g., DMEM)

-

Phosphate-Buffered Saline (PBS)

-

Solvents for lipid extraction (e.g., Chloroform, Methanol, Hexane)

-

Internal standard for quantification (e.g., Palmitic acid-d31)

-

Reagents for transesterification (if performing GC-MS)

B. Protocol Steps:

-

Preparation of this compound:BSA Complex:

-

Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in serum-free culture medium.

-

Prepare a stock solution of this compound in ethanol.

-

Slowly add the this compound stock to the BSA solution while gently vortexing to allow the fatty acid to bind to albumin. The final molar ratio of fatty acid to BSA should be between 2:1 and 4:1.

-

Incubate at 37°C for 30-60 minutes to ensure complete binding.

-

-

Cell Culture and Treatment:

-

Plate cells of interest in appropriate culture plates and grow to desired confluency.

-

Aspirate the culture medium and wash cells once with PBS.

-

Add the serum-free medium containing the this compound:BSA complex to the cells.

-

Incubate at 37°C for desired time points (e.g., 0, 15, 30, 60, 120 minutes) to measure uptake kinetics.

-

-

Stopping the Reaction and Lipid Extraction (Modified Bligh-Dyer Method):

-

To stop uptake, aspirate the treatment medium and immediately wash the cells three times with ice-cold PBS containing 0.5% BSA, followed by one wash with ice-cold PBS alone.

-

Add a 2:1 mixture of methanol:chloroform to the cells for lysis and lipid extraction. Scrape the cells and transfer the lysate to a glass tube.

-

Vortex thoroughly and centrifuge to separate the aqueous and organic phases.

-

Carefully collect the lower organic phase (containing lipids) and transfer it to a new glass tube.

-

Evaporate the solvent under a gentle stream of nitrogen gas. Store the dried lipid extract at -80°C until analysis. Note: Palmitate contamination from plastic consumables can be significant; using glass vials and pipettes is recommended to minimize background signals.

-

-

Sample Preparation for Analysis (Optional for GC-MS):

-

For analysis of fatty acid composition by GC-MS, lipids must be converted to fatty acid methyl esters (FAMEs).

-

Re-dissolve the dried lipid extract in toluene and add 1% sulfuric acid in methanol.

-

Incubate at 50°C for at least 2 hours.

-

After cooling, add saturated NaCl solution and hexane. Vortex and centrifuge to separate phases.

-

Collect the upper hexane layer containing the FAMEs for analysis.

-

In Vivo Studies: Tracing Fatty Acid Flux and Tissue Distribution

This protocol describes a constant intravenous infusion method to measure fatty acid kinetics in animal models.

Diagram of the general workflow for in vivo fatty acid tracer studies.

Caption: General workflow for in vivo fatty acid tracer studies.

A. Materials and Reagents:

-

This compound

-

Sterile, fatty acid-free albumin solution

-

Sterile saline

-

Anesthesia and surgical supplies for catheterization

-

Blood collection tubes (with anticoagulant)

B. Protocol Steps:

-

Animal Preparation:

-

Animals (e.g., mice, rats) should be housed in a controlled environment and acclimatized.

-

For infusion studies, surgical implantation of catheters (e.g., in the jugular vein for infusion and carotid artery for sampling) is typically required. Allow for a recovery period post-surgery.

-

Animals are often fasted overnight to achieve a metabolic steady state.

-

-

Tracer Infusion:

-

Prepare a sterile solution of this compound bound to albumin.

-

A priming dose may be administered to reach isotopic steady state more quickly.

-

Infuse the tracer intravenously at a constant, known rate using a syringe pump. The amount of tracer should be low enough to not perturb the natural fatty acid pool size.

-

-

Sample Collection:

-

Collect a baseline blood sample before starting the infusion (t=0) to measure the natural background isotopic enrichment.

-

Collect serial blood samples at defined time points during the infusion (e.g., 60, 70, 80, 90 minutes) until an isotopic plateau (steady state) is reached.

-

At the end of the experiment, animals can be euthanized, and tissues of interest (liver, adipose, muscle, etc.) rapidly collected and flash-frozen.

-

-

Sample Processing and Analysis:

-

Centrifuge blood samples to separate plasma.

-

Extract total lipids from plasma and homogenized tissues using methods such as the Bligh-Dyer or Folch extraction.

-

Analyze the isotopic enrichment of this compound in the total fatty acid pool or in specific lipid classes (e.g., triglycerides) using LC-MS/MS or GC-MS.

-

Analytical Techniques for Detection and Quantification

Mass spectrometry is the core analytical technology for stable isotope tracer studies.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for analyzing FAMEs. It provides excellent separation and is highly sensitive. Electron ionization (EI) is commonly used.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers the advantage of analyzing intact complex lipids without derivatization, allowing researchers to trace the incorporation of this compound into specific lipid species. Electrospray ionization (ESI) in negative ion mode is often used for fatty acid analysis. High-resolution mass spectrometry can provide clear separation of deuterated compounds from background signals.

Data Presentation and Interpretation

Quantitative Data Summary

The following table summarizes typical quantitative parameters used in tracer studies with deuterated fatty acids.

| Parameter | Typical Value/Range | Species/Model | Application | Source |

| Tracer Dose (Oral) | 150 mg/kg | Mouse | In vivo lipid synthesis & oxidation | |

| Priming Dose (IV) | 1.5 µmol/kg/min (for D5-Glycerol) | Human | In vivo futile cycling | |

| Infusion Rate (IV) | 0.10 µmol/kg/min (for D5-Glycerol) | Human | In vivo futile cycling | |

| Infusion Pump Speed | 0.174 cc/min | Human | In vivo futile cycling | |

| Sampling Times | 0, 60, 70, 80, 90 min | Human | In vivo futile cycling | |

| Tracer Concentration | 50 - 1000 µM | U266 MM Cells | In vitro cytotoxicity | |

| Maximal Plasma Conc. | 0.6 - 2.2 µM | Rat | In vivo pharmacokinetics |

Calculation of Metabolic Flux

In a constant infusion study at isotopic steady state, the rate of appearance (Ra) of the endogenous substrate (unlabeled palmitic acid) can be calculated. Ra equals the flux or turnover rate of the substrate.

Formula for Rate of Appearance (Ra):

Ra (µmol/kg/min) = [(Ei / Ep) - 1] x I

Where:

-

Ra = Rate of appearance of the substrate

-

Ei = Isotopic enrichment of the infusate (Atom Percent Excess, APE)

-

Ep = Isotopic enrichment of the substrate in plasma at steady state (APE)

-

I = Infusion rate of the tracer (µmol/kg/min)

Visualizing Metabolic Fates and Pathways

The metabolic fate of administered this compound can be complex. After entering the cellular fatty acid pool, it is activated to palmitoyl-CoA-d17 and can be directed into multiple pathways.

Diagram illustrating the major metabolic fates of this compound.

Caption: Major metabolic fates of this compound.

Conclusion: Advancing Metabolic Research

This compound is an invaluable and versatile tool for researchers in academia and the pharmaceutical industry. Its application in stable isotope tracing studies provides a safe and precise method to quantify the dynamics of fatty acid metabolism in vitro and in vivo. By enabling the detailed tracking of fatty acid uptake, storage, and oxidation, this compound helps to unravel the mechanisms underlying metabolic health and disease, paving the way for the development of novel diagnostic markers and therapeutic interventions. The methodologies and data presented in this guide offer a solid foundation for designing and executing robust experiments to explore the intricate world of lipid metabolism.

References

- 1. Palmitic Acid: The Essential Fatty Acid Shaping Health, Diet, and Future - MetwareBio [metwarebio.com]

- 2. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note: Quantification of Palmitic Acid in Human Plasma Using Palmitic Acid-d17 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Palmitic acid (C16:0) is the most common saturated fatty acid in animals and plants. It plays a crucial role in various biological processes, including energy storage, membrane structure, and cell signaling. Accurate quantification of palmitic acid in biological matrices is essential for understanding its role in health and disease, particularly in metabolic disorders such as obesity, diabetes, and cardiovascular disease.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of small molecules in complex biological samples. The use of a stable isotope-labeled internal standard (SIL-IS) is critical for achieving high accuracy and precision by correcting for variability in sample preparation and matrix effects.[1] Palmitic acid-d17, a deuterated analog of palmitic acid, is an ideal internal standard as it shares near-identical physicochemical properties with the analyte, ensuring it co-elutes and experiences similar ionization effects, yet is distinguishable by its mass-to-charge ratio.

This application note provides a detailed protocol for the extraction and quantification of palmitic acid in human plasma using this compound as an internal standard with an LC-MS/MS system.

Experimental Protocols

Materials and Reagents

-

Palmitic Acid (≥99%): Sigma-Aldrich

-

This compound (98% D): Cambridge Isotope Laboratories, Inc.

-

LC-MS Grade Methanol, Acetonitrile, Isopropanol, and Water: Fisher Scientific

-

Formic Acid (LC-MS Grade): Thermo Fisher Scientific

-

Human Plasma (K2EDTA): BioIVT

-

Nitrogen Gas (High Purity)

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

-

Thaw Samples : Thaw human plasma samples and the internal standard working solution on ice.

-

Prepare Internal Standard Spiking Solution : Prepare a working solution of this compound at 10 µg/mL in methanol.

-

Spike Internal Standard : In a 1.5 mL microcentrifuge tube, add 50 µL of human plasma. To this, add 10 µL of the 10 µg/mL this compound working solution.

-

Protein Precipitation : Add 200 µL of ice-cold methanol to the plasma sample to precipitate proteins. Vortex for 30 seconds.

-

Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer : Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

-

Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 30°C.

-

Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex briefly and transfer to an LC-MS vial for analysis.

LC-MS/MS Conditions

Liquid Chromatography:

-

System : Agilent 1290 Infinity LC System or equivalent

-

Column : Agilent ZORBAX EclipsePlus C18, 2.1 x 100 mm, 1.8 µm

-

Mobile Phase A : Water with 0.1% Formic Acid

-

Mobile Phase B : Acetonitrile/Isopropanol (1:1, v/v) with 0.1% Formic Acid

-

Gradient :

-

0-1 min: 30% B

-

1-8 min: 30% to 100% B

-

8-12 min: Hold at 100% B

-

12.1-15 min: Return to 30% B (re-equilibration)

-

-

Flow Rate : 0.4 mL/min

-

Column Temperature : 40°C

-

Injection Volume : 5 µL

Mass Spectrometry:

-

System : SCIEX Triple Quad 5500+ or equivalent

-

Ionization Mode : Negative Electrospray Ionization (ESI-)

-

Ion Source Temperature : 450°C

-

IonSpray Voltage : -4500 V

-

Curtain Gas : 35 psi

-

Collision Gas : 9 psi

-

Nebulizer Gas (GS1) : 50 psi

-

Heater Gas (GS2) : 50 psi

-

Multiple Reaction Monitoring (MRM) Transitions :

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Palmitic Acid | 255.2 | 255.2 | -10 |

| This compound | 272.3 | 272.3 | -10 |

Note: For fatty acids that do not fragment readily, it is common to monitor the precursor ion in both Q1 and Q3.

Data Presentation

Method Performance Characteristics

The use of this compound as an internal standard provides excellent correction for sample processing variations and matrix effects, leading to high accuracy and precision. Below is a summary of representative quantitative data for the analysis of palmitic acid in human plasma.

| Parameter | Result |

| Linearity (R²) | >0.995 |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 90-110% |

| Matrix Effect (%) | 85-115% |

This data is representative and compiled from multiple sources to illustrate expected performance. Actual values may vary depending on the specific matrix and analytical method.

Visualizations

Experimental Workflow

The following diagram illustrates the major steps in the analytical workflow for the quantification of palmitic acid in human plasma.

Caption: A flowchart of the sample preparation and analysis process.

Palmitic Acid Biosynthesis Pathway

This diagram outlines the key steps in the de novo biosynthesis of palmitic acid from acetyl-CoA.

Caption: Key steps in the de novo synthesis of palmitic acid.

Conclusion